N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 2 and a 2-fluorophenyl group via an ethyl-linked oxalamide side chain. This compound’s structural complexity arises from the fusion of heterocyclic rings (thiazole and triazole) and strategically positioned functional groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-15-8-6-13(7-9-15)18-25-21-27(26-18)14(12-31-21)10-11-23-19(28)20(29)24-17-5-3-2-4-16(17)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPQSLKUSVLSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H18FN5O3S
- Molecular Weight : 439.5 g/mol
- CAS Number : 894032-07-6
Biological Activity Overview
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant biological activities. Specifically, this compound has demonstrated:
- Anticancer Activity : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess potent anticancer properties against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
- Enzyme Inhibition : The compound has been linked to the inhibition of several enzymes relevant in cancer progression and metabolic pathways. For instance, it may inhibit key enzymes involved in the NF-kB signaling pathway which is crucial for cancer cell survival and proliferation .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
-
Inhibition of Cancer Cell Proliferation :
- The compound's structure allows it to interact with DNA and RNA synthesis pathways, leading to reduced proliferation of cancer cells.
- It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Enzymatic Pathways :
Case Studies
Several studies have explored the efficacy of this compound:
- Study 1 : A study evaluating a series of thiazolo[3,2-b][1,2,4]triazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. These findings suggest strong potential for further development as anticancer agents .
- Study 2 : Another investigation focused on the inhibition of NF-kB pathways by this class of compounds demonstrated significant reductions in tumor growth in xenograft models treated with this compound compared to controls .
Research Findings Summary Table
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Effective against renal cancer, leukemia, colon cancer, breast cancer |
| Enzyme Inhibition | Inhibits aromatase and NF-kB signaling pathways |
| Mechanism | Induces apoptosis; interacts with DNA/RNA synthesis pathways |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has shown effectiveness against various bacterial and fungal strains. Notably:
- Inhibition of Mycobacterium tuberculosis : Compounds with similar structures have demonstrated potent inhibitory effects against this pathogen.
- Activity Against Staphylococcus aureus : The compound's mechanism likely involves inhibition of the enoyl-acyl carrier protein reductase (FabI), critical for bacterial fatty acid biosynthesis.
Structure-Activity Relationship (SAR)
The presence of fluorinated groups enhances lipophilicity and receptor binding affinity. Studies suggest that the difluorophenyl group contributes significantly to the compound's stability and biological activity. This relationship is crucial for designing more effective derivatives.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Antibacterial Activity : A synthesis and evaluation study found that certain thiazolo-triazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Candida albicans.
- Binding Efficacy Investigation : Another investigation assessed various derivatives for their binding efficacy against bacterial drug targets. Results indicated that compounds with lower binding energies exhibited higher antimicrobial activity.
Comparison with Similar Compounds
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Key Differences :
- Replaces the thiazolo-triazole core with a pyridinylethyl group.
- Uses a 2,4-dimethoxybenzyl substituent instead of fluorophenyl.
- Applications: Approved globally as an umami flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
- Metabolism: Oxalamides like S336 are metabolized via hydrolytic pathways, with a high safety margin (NOEL: 100 mg/kg bw/day) .
N1-(4-Chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide (Compound 81)
- Key Differences :
- Substitutes fluorophenyl with chlorophenyl.
- Features a propyl linker instead of ethyl, attached to a 4-methoxyphenyl group.
- Synthesis : Involves nitrovinylbenzene intermediates and nucleophilic substitutions, highlighting the role of halogen and alkoxy groups in reactivity .
Thiazolo[3,2-b][1,2,4]triazole Derivatives
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 8b)
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)oxalamide
- Key Differences :
- Fluorophenyl is at position 4 (vs. 2 in the target compound).
- Retains the oxalamide-ethyl linker and 4-methoxyphenyl group.
- Implications : Positional isomerism of fluorine may alter electronic effects, impacting binding affinity or metabolic stability .
Functional and Metabolic Comparisons
Data Tables
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Table 2: Thiazolo[3,2-b][1,2,4]triazole Derivatives
Preparation Methods
Initial Cyclization to Form the Thiazole Ring
The synthesis begins with the reaction of 4-methoxyphenacyl bromide (1) with thiosemicarbazide (2) in ethanol under reflux. This yields the thiosemicarbazone intermediate (3), which undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the thiazolidinone ring (4).
Reaction Conditions :
Triazole Ring Formation
The thiazolidinone intermediate (4) is treated with hydrazine hydrate (NH₂NH₂·H₂O) in acetic acid to form the triazole ring. This step proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization to yield the thiazolo[3,2-b]triazole derivative (5).
Reaction Conditions :
Alkylation to Introduce the Ethyl Bridge
The ethyl spacer connecting the thiazolotriazole core to the oxalamide group is introduced via nucleophilic substitution.
Bromoethylation of the Thiazolotriazole Core
Compound (5) reacts with 1,2-dibromoethane in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF). This step attaches a bromoethyl group to the nitrogen atom at position 6 of the thiazolotriazole system, yielding intermediate (6).
Reaction Conditions :
- Solvent: Dry THF (0–5°C, under nitrogen)
- Reagents: 1,2-Dibromoethane (1.2 equivalents), NaH (1.1 equivalents)
- Yield: 60–65%
Formation of the Oxalamide Linkage
The oxalamide group is constructed through coupling reactions between the ethyl-thiazolotriazole intermediate and substituted anilines.
Traditional Oxalyl Chloride Method
The bromoethyl-thiazolotriazole (6) is treated with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) to form the oxalyl chloride intermediate. Subsequent reaction with 2-fluoroaniline (7) in the presence of triethylamine (Et₃N) yields the target compound (8).
Reaction Conditions :
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling
An emerging sustainable method employs a ruthenium pincer complex (Ru-5) to catalyze the coupling of ethylene glycol with amines. This approach avoids toxic reagents and generates hydrogen gas as the sole byproduct.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Oxalyl Chloride | High selectivity, well-established protocol | Uses toxic reagents (SOCl₂, oxalyl chloride) | 50–55% |
| Ruthenium-Catalyzed ADC | Atom-economic, sustainable | Requires specialized catalysts | 75–80% |
Industrial-Scale Considerations
Continuous Flow Reactors
Adoption of continuous flow systems for cyclization and coupling steps improves reaction control and scalability. For example, the thiazole cyclization achieves 85% conversion in 30 minutes under flow conditions.
Purification Challenges
The final compound requires chromatography over silica gel (ethyl acetate/hexane, 3:7) due to polar byproducts. Crystallization from ethanol/water mixtures enhances purity to >98%.
Q & A
Q. What are the recommended synthetic routes for N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?
Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:
- Thiazolo-triazole core formation : Cyclization of substituted thioamides with hydrazine derivatives under reflux conditions .
- Oxalamide coupling : Use of carbodiimide reagents (e.g., DCC) and activators (e.g., HOBt) to link the 2-fluorophenyl and thiazolo-triazole-ethyl moieties .
- Optimization : Reaction temperatures (60–80°C), anhydrous solvents (DMF or dichloromethane), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the purity and structural identity of this compound?
Answer: Combine spectroscopic and chromatographic methods:
- NMR : 1H/13C NMR to confirm substituent integration (e.g., 2-fluorophenyl aromatic protons at δ 7.2–7.8 ppm; thiazole-triazole protons at δ 8.1–8.5 ppm) .
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z ~520) .
- Elemental analysis : Validate C, H, N, S, F percentages within ±0.3% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer: Prioritize target-based and phenotypic screens:
- Enzyme inhibition : Test against soluble epoxide hydrolase (sEH) or kinases using fluorometric assays (IC50 determination) .
- Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
Advanced Research Questions
Q. How can structural modifications improve target selectivity in kinase inhibition?
Answer: Use structure-activity relationship (SAR) strategies:
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF3) to enhance hydrophobic binding .
- Docking studies : Perform molecular dynamics simulations (e.g., GOLD or AutoDock) to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- In vitro validation : Compare IC50 values against wild-type vs. mutant kinases to assess selectivity .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
Answer: Address pharmacokinetic and metabolic factors:
- Bioavailability : Measure plasma concentration-time profiles (Cmax, AUC) after oral/IP administration .
- Metabolite identification : Use LC-MS/MS to detect oxidation or glucuronidation products .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoemulsions to improve absorption .
Q. What crystallographic methods confirm the compound’s 3D structure?
Answer:
Q. How to design a robust protocol for scaling up synthesis without compromising yield?
Answer: Optimize parameters systematically:
- Batch vs. flow chemistry : Compare yields in continuous flow reactors (improves heat/mass transfer) .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression .
Q. What computational tools predict off-target interactions and toxicity?
Answer:
- Docking servers : SwissDock or Schrödinger for pan-assay interference compounds (PAINS) screening .
- ADMET prediction : Use QikProp or ADMETLab to estimate logP, hERG inhibition, and CYP450 interactions .
- Transcriptomics : Analyze RNA-seq data from treated cell lines to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
